n-Allyl-2-(azetidin-3-yloxy)propanamide
Description
n-Allyl-2-(azetidin-3-yloxy)propanamide is a propanamide derivative characterized by an allyl group attached to the nitrogen atom and an azetidine ring (a four-membered cyclic amine) linked via an ether oxygen at the 3-position of the propanamide backbone. This structural configuration confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science. The azetidine moiety introduces ring strain, which can enhance reactivity and influence binding interactions in biological systems, while the allyl group may contribute to metabolic stability or serve as a synthetic handle for further modifications .
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C9H16N2O2/c1-3-4-11-9(12)7(2)13-8-5-10-6-8/h3,7-8,10H,1,4-6H2,2H3,(H,11,12) |
InChI Key |
YEZWBNQFMLYGJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC=C)OC1CNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2-(azetidin-3-yloxy)propanamide typically involves the reaction of azetidine derivatives with allyl compounds under specific conditions. One common method involves the use of azetidine-3-ol and allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
n-Allyl-2-(azetidin-3-yloxy)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted azetidine derivatives .
Scientific Research Applications
n-Allyl-2-(azetidin-3-yloxy)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Allyl-2-(azetidin-3-yloxy)propanamide involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
